molecular formula C10H10ClNO B1433310 3-Methylquinolin-1-ium-1-olate hydrochloride CAS No. 1195237-15-0

3-Methylquinolin-1-ium-1-olate hydrochloride

Cat. No. B1433310
CAS RN: 1195237-15-0
M. Wt: 195.64 g/mol
InChI Key: RDZMBNTVYTYKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylquinolin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.64 g/mol . It is intended for research use only.


Molecular Structure Analysis

The InChI code for 3-Methylquinolin-1-ium-1-olate hydrochloride is 1S/C10H9NO.ClH/c1-8-6-9-4-2-3-5-10(9)11(12)7-8;/h2-7H,1H3;1H . This code provides a specific textual identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Methylquinolin-1-ium-1-olate hydrochloride is a powder at room temperature . The compound has a molecular weight of 195.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Compounds related to 3-Methylquinolin-1-ium-1-olate hydrochloride have been synthesized and characterized, demonstrating their importance in the creation of novel ligands and metal complexes. For instance, the synthesis of novel ligands by reacting 1-methyl-1,2-dihydroquinolin-4-ol with chloromethyl-8-hydroxyquinoline hydrochloride has led to the creation of metal complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), investigated for their physicochemical properties and antimicrobial activities (K. Patel & H. S. Patel, 2017).

Antimicrobial Activity

These compounds have shown significant in vitro antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and the fungus Aspergillus niger, highlighting their potential in developing new antimicrobial agents (K. Patel & H. S. Patel, 2017).

Anticancer Activity

Research has also delved into the anticancer potential of these compounds, with studies revealing their efficacy against cancer cell lines. Notably, the synthesis of oxazolo and oxazinoquinolinone derivatives from 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one has shown strong antiproliferative effects against HepG-2 and MCF-7 cell lines, suggesting a high therapeutic index for these aminoquinoline compounds (Nancy Talaat et al., 2022).

Material Science Applications

In material sciences, quinolinone derivatives have been synthesized and evaluated as antioxidants for lubricating grease, indicating their utility in industrial applications. The antioxidant efficiency of these derivatives in lubricating greases was investigated, showing promising results for enhancing the longevity and performance of lubricants (Modather F. Hussein et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-1-oxidoquinolin-1-ium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-8-6-9-4-2-3-5-10(9)11(12)7-8;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZMBNTVYTYKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2[N+](=C1)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinolin-1-ium-1-olate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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